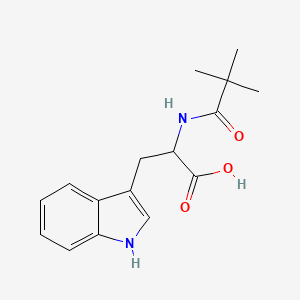

3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid is a synthetic organic compound that features an indole ring, a common structure in many biologically active molecules

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities, suggesting they may have good bioavailability .

Result of Action

Indole derivatives are known to have various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

Action Environment

The biological activity of indole derivatives suggests they may be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Propionic Acid Moiety: This can be achieved by reacting the indole derivative with a suitable propionic acid derivative under acidic or basic conditions.

Addition of the Dimethyl-propionylamino Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various quinonoid structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the propionic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring or the propionic acid moiety.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparación Con Compuestos Similares

Similar Compounds

Tryptophan: An essential amino acid with an indole ring, similar in structure but with different functional groups.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring, used to reduce fever, pain, and inflammation.

Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring and involved in regulating mood, appetite, and sleep.

Uniqueness

3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives

Actividad Biológica

3-(1H-Indol-3-yl)-2-pivalamidopropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its cytotoxic properties, mechanisms of action, and relevant case studies that highlight its efficacy against various tumor cell lines.

Chemical Structure and Properties

The compound is classified as an indole derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, it has shown to be highly effective against Jurkat, K562, U937, and HL60 tumor cells.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Artemisinin |

|---|---|---|

| Jurkat | 1.33 | 90 times more effective |

| K562 | 1.50 | 90 times more effective |

| U937 | 1.20 | 90 times more effective |

| HL60 | 1.10 | 90 times more effective |

The above data indicates that the compound's cytotoxicity is significantly higher than that of artemisinin, a well-known anti-cancer agent. This remarkable potency suggests that it may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit the cell cycle in cancer cells. Studies have shown that treatment with this compound leads to:

- Induction of Apoptosis : The compound triggers programmed cell death pathways, which are crucial for eliminating malignant cells.

- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at various phases (G1, S, and M/G2), thereby preventing tumor growth and proliferation .

Case Studies

A notable case study involved the application of this compound in an experimental setting where it was administered to cultured tumor cells. The results indicated a pronounced decrease in cell viability and an increase in apoptotic markers after treatment.

Observations from the Case Study:

- Cell Viability : A marked reduction in viable cell counts was observed post-treatment.

- Apoptotic Markers : Increased expression of caspases and other apoptotic factors were noted, confirming the compound's role in inducing apoptosis.

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(2,3)15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOITVRYEADGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.